molecular formula C15H21N7 B6437475 N-ethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine CAS No. 2549035-43-8

N-ethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine

Cat. No. B6437475
CAS RN: 2549035-43-8
M. Wt: 299.37 g/mol
InChI Key: DMWAIRDPPTVCOH-UHFFFAOYSA-N
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Description

N-ethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine (NEMPP) is a synthetic compound belonging to the piperazine family of compounds. It has been studied extensively for its potential medicinal and therapeutic applications due to its unique chemical structure and properties. NEMPP has been found to display a wide range of biological activities, including antiviral, antifungal, and antiparasitic activities. Additionally, NEMPP has been studied for its potential as an anti-inflammatory, antinociceptive, and neuroprotective agent.

Mechanism of Action

The exact mechanism of action of N-ethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine is not yet fully understood. However, it is believed to act by inhibiting the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins and other inflammatory mediators. Additionally, this compound has been found to inhibit the production of proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biological activities, including antiviral, antifungal, and antiparasitic activities. Additionally, this compound has been studied for its potential as an anti-inflammatory, antinociceptive, and neuroprotective agent. This compound has also been found to possess anticonvulsant and anxiolytic properties. Furthermore, this compound has been found to inhibit the production of proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).

Advantages and Limitations for Lab Experiments

The advantages of using N-ethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine in laboratory experiments include its low cost, ease of synthesis, and broad range of biological activities. Additionally, this compound has been found to be relatively non-toxic. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is not water soluble, which can limit its use in certain experiments. Additionally, this compound has a relatively short half-life, which can limit its use in long-term experiments.

Future Directions

For research on N-ethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine include further exploration of its potential as an antiviral, antifungal, and antiparasitic agent. Additionally, further research is needed to better understand its mechanism of action, as well as its potential as an anti-inflammatory, antinociceptive, and neuroprotective agent. Furthermore, research should be conducted to explore the potential of this compound as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). Additionally, further research should be conducted to explore the potential of this compound as an anticonvulsant, anxiolytic, and other therapeutic agent. Finally, further research should be conducted to explore the potential of this compound as a therapeutic agent for a variety of diseases and disorders.

Synthesis Methods

N-ethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine can be synthesized via a variety of methods. The most common method is the reaction of the respective amines with ethyl chloroformate followed by hydrolysis of the resulting ester. Other methods include the reaction of piperazine with ethyl chloroformate followed by hydrolysis of the resulting ester, as well as the reaction of ethyl chloroformate with pyrimidine-2-carboxylic acid followed by hydrolysis of the resulting ester.

Scientific Research Applications

N-ethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine has been studied extensively for its potential medicinal and therapeutic applications. It has been found to possess a wide range of biological activities, including antiviral, antifungal, and antiparasitic activities. Additionally, this compound has been studied for its potential as an anti-inflammatory, antinociceptive, and neuroprotective agent. This compound has also been studied for its potential as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators.

properties

IUPAC Name

N-ethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N7/c1-3-16-13-4-5-19-15(20-13)22-10-8-21(9-11-22)14-12(2)17-6-7-18-14/h4-7H,3,8-11H2,1-2H3,(H,16,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWAIRDPPTVCOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC=CN=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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